molecular formula C8H15NO5 B043681 6,7-Dihydroxyswainsonine CAS No. 144367-16-8

6,7-Dihydroxyswainsonine

Cat. No. B043681
M. Wt: 205.21 g/mol
InChI Key: KSWHMQGAWBUNLD-RDULZCEMSA-N
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Description

6,7-Dihydroxyswainsonine is a specialty product used in proteomics research . It is a swainsonine analogue and its molecular formula is C8H15NO5 . The molecular weight is 205.21 .


Synthesis Analysis

The synthesis of swainsonine, which is similar to 6,7-Dihydroxyswainsonine, has been achieved in 9 steps with a 24% overall yield . The key feature of the synthesis is the tactical combination of reactions: organocatalyzed aldolization/reductive amination, which allows for a rapid construction of highly functionalized heterocyclic systems .


Molecular Structure Analysis

The molecular structure of 6,7-Dihydroxyswainsonine is represented by the formula C8H15NO5 . This indicates that it contains 8 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms.

Scientific Research Applications

  • Pharmaceutical Applications

    6,7-dihydro-5H-cyclopenta[b] pyridine, a key compound related to 6,7-Dihydroxyswainsonine, is significant in the production of pharmaceuticals, including fourth-generation Cefpirome, a potent antibiotic. This compound also has applications in bactericides and antimicrobials (Fu Chun, 2007).

  • Inhibition of Enzymes

    Derivatives like 6,7-dihydroxy-3,4-dihydroisoquinolines are potent inhibitors of catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamines. These derivatives are not substrates for the enzyme, indicating their selective inhibition properties (B. Cheng, T. Origitano, M. Collins, 1987).

  • Antibiotic Potentiation

    6,7-Dihydroxyflavone significantly increases the susceptibility of methicillin-resistant and methicillin-sensitive Staphylococcus aureus to β-lactam antibiotics, highlighting its potential in addressing antibiotic resistance (Youichi Sato, H. Shibata, N. Arakaki, T. Higuti, 2004).

  • Genotoxicity and Cytotoxicity Studies

    Studies on compounds like 6,7-dihydroxycoumarin (aesculetin) reveal their non-genotoxic nature and lack of cytotoxicity, indicating safety for use in various applications, including the modulation of genotoxic effects of other drugs (E. S. Marques, Daiane Bernardoni Salles, E. L. Maistro, 2015).

  • Anticancer Drug Development

    Derivatives of 6,7-Dihydroxyswainsonine, such as compound 7, show promise in therapeutic efficacy against large tumors and have potential as clinical drug candidates due to their oral activity and non-relapseability (A. Rivkin, Fumihiko Yoshimura, A. E. Gabarda, Y. Cho, T. Chou, Huajin Dong, S. Danishefsky, 2004).

  • Antiviral Properties

    Endophytic fungi like Nigrospora sp. YE3033, which produce compounds related to 6,7-Dihydroxyswainsonine, have shown potential in the development of anti-influenza A virus drugs (Shou-Peng Zhang, Rong Huang, Fangfang Li, Hong-Xia Wei, Xiao-Wei Fang, Xiao-Song Xie, Dong-Guo Lin, Shao-Hua Wu, Jian He, 2016).

Safety And Hazards

The safety data sheet for 6,7-Dihydroxyswainsonine provides information on hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection .

properties

IUPAC Name

(1S,2R,6R,7R,8S,8aS)-1,2,3,5,6,7,8,8a-octahydroindolizine-1,2,6,7,8-pentol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO5/c10-3-1-9-2-4(11)7(13)8(14)5(9)6(3)12/h3-8,10-14H,1-2H2/t3-,4-,5+,6-,7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSWHMQGAWBUNLD-RDULZCEMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2N1CC(C(C2O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]([C@@H]2N1C[C@H]([C@H]([C@H]2O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30446432
Record name 6,7-DIHYDROXYSWAINSONINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dihydroxyswainsonine

CAS RN

144367-16-8
Record name 6,7-DIHYDROXYSWAINSONINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
1
Citations
C Sung, Y Wei, S Watanabe, HS Lee… - PLoS neglected …, 2016 - journals.plos.org
CELADEN was a randomized placebo-controlled trial of 50 patients with confirmed dengue fever to evaluate the efficacy and safety of celgosivir (A study registered at ClinicalTrials.gov, …
Number of citations: 55 journals.plos.org

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